

# Benchmarking Deltasonamide 1 TFA Against Novel KRAS G12C Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	Deltasonamide 1 TFA	
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The landscape of targeted therapies for KRAS-mutant cancers, long considered "undruggable," has been revolutionized by the advent of inhibitors specifically targeting the KRAS G12C mutation. This guide provides a comparative analysis of **Deltasonamide 1 TFA**, a PDE6 $\delta$ -KRas pathway inhibitor, against a panel of novel direct KRAS G12C covalent inhibitors. This objective comparison focuses on their distinct mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

## **Executive Summary**

**Deltasonamide 1 TFA** represents an indirect approach to modulating KRas signaling by targeting PDE6δ, a protein involved in the cellular trafficking of KRas. In contrast, a new wave of direct KRAS G12C inhibitors, including Adagrasib, Sotorasib, JDQ443, Divarasib (GDC-6036), Garsorasib (D-1553), and BI 1823911, employ a mechanism of covalent binding to the mutant cysteine residue of the KRAS G12C protein, locking it in an inactive state. This guide will delve into the preclinical data that defines the potency and cellular activity of these compounds, providing a framework for understanding their relative strengths and potential applications in cancer research and drug development.

## **Data Presentation**



The following tables summarize the quantitative data for **Deltasonamide 1 TFA** and the novel KRAS G12C inhibitors, focusing on their biochemical potency and cellular activity in relevant cancer cell lines.

Table 1: Biochemical Potency of Investigated Inhibitors

Inhibitor	Target	Assay Type	Potency (KD/IC50)
Deltasonamide 1 TFA	PDE6δ-KRas Interaction	Biochemical	KD: 203 pM
Adagrasib (MRTX849)	KRAS G12C	Biochemical	IC50: 5 nM[1]
Sotorasib (AMG 510)	KRAS G12C	Biochemical	IC50: ~8.88 nM[2]
JDQ443	KRAS G12C	cRAF Recruitment	IC50: 0.002 μM[3]
Divarasib (GDC-6036)	KRAS G12C	Biochemical	IC50: Sub-nanomolar range[4]
Garsorasib (D-1553)	KRAS G12C	Biochemical	IC50: 10 nM[5]
BI 1823911	KRAS G12C	Biochemical	Not explicitly stated in provided results.

Table 2: In Vitro Cellular Activity of KRAS G12C Inhibitors in Key Cancer Cell Lines



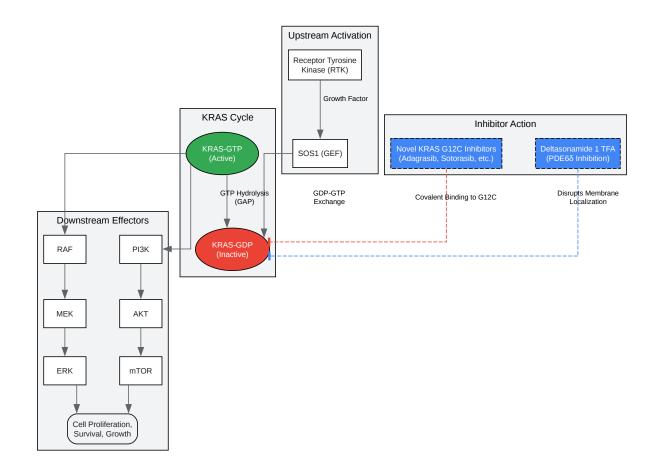
Inhibitor	NCI-H358 (NSCLC) IC50 (μΜ)	MIA PaCa-2 (Pancreatic) IC50 (μΜ)	Other KRAS G12C Cell Line IC50 (µM)
Adagrasib (MRTX849)	0.01	0.005	SW837: 0.02, H2122: 0.15
Sotorasib (AMG 510)	~0.006	~0.009	LU99: 22.55, LU65: 2.56
JDQ443	0.0005 (pERK)	Not explicitly stated in provided results.	NCI-H2122: Not explicitly stated in provided results.
Divarasib (GDC-6036)	Not explicitly stated in provided results.	Not explicitly stated in provided results.	Not explicitly stated in provided results, but noted to be 5-20 times more potent than sotorasib and adagrasib in vitro.
Garsorasib (D-1553)	Potency slightly superior to sotorasib and adagrasib	Potency slightly superior to sotorasib and adagrasib	Selectively inhibited viability in multiple KRAS G12C cell lines.
BI 1823911	Higher or similar potency compared to sotorasib and adagrasib	Higher or similar potency compared to sotorasib and adagrasib	Potent anti- proliferative activity in a panel of KRAS G12C mutant cancer cell lines.

Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.

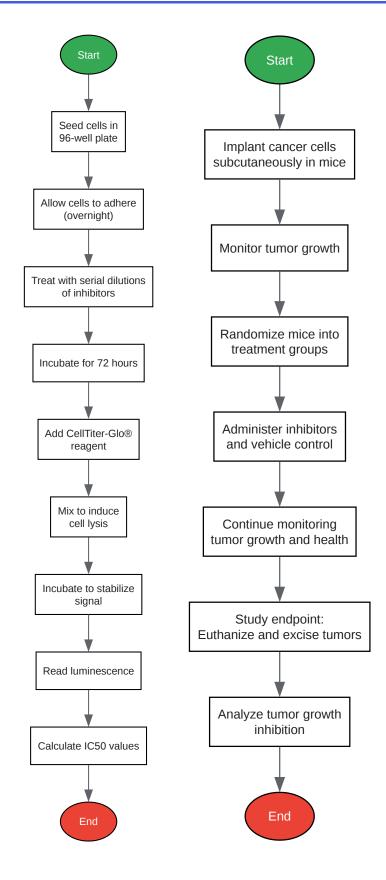
# **Signaling Pathways and Mechanisms of Action**

The inhibitors discussed in this guide target the KRAS signaling pathway through distinct mechanisms. The following diagrams illustrate these differences.









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